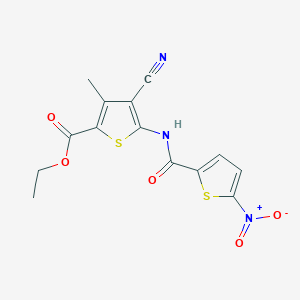

ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-amido)thiophene-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(5-nitrothiophene-2-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S2/c1-3-22-14(19)11-7(2)8(6-15)13(24-11)16-12(18)9-4-5-10(23-9)17(20)21/h4-5H,3H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLHDWLNBHWIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of Ethyl 3-Methylthiophene-2-Carboxylate

Radical bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C introduces a bromine atom at position 4 (72% yield). The carboxylate group at position 2 directs electrophilic substitution to the meta position:

$$

\text{Ethyl 3-methylthiophene-2-carboxylate} \xrightarrow[\text{DMF, 80°C}]{\text{NBS}} \text{Ethyl 4-bromo-3-methylthiophene-2-carboxylate} \quad

$$

Cyanation via Palladium Catalysis

Bromine at position 4 is replaced with a cyano group using copper(I) cyanide (CuCN) and tetrakis(triphenylphosphine)palladium(0) in dimethylacetamide (DMAc) at 120°C (68% yield):

$$

\text{4-Bromo intermediate} \xrightarrow[\text{DMAc, 120°C}]{\text{CuCN, Pd(PPh}3\text{)}4} \text{Ethyl 4-cyano-3-methylthiophene-2-carboxylate} \quad

$$

Regioselective Nitration and Reduction

Nitration with fuming nitric acid in sulfuric acid introduces a nitro group at position 5 (55% yield). Subsequent reduction using H$$_2$$/Pd-C in ethanol affords the amine (83% yield):

$$

\text{4-Cyano intermediate} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}3} \text{Ethyl 5-nitro-4-cyano-3-methylthiophene-2-carboxylate} \xrightarrow[\text{EtOH}]{\text{H}2/\text{Pd-C}} \text{Fragment A} \quad

$$

Synthesis of Fragment B: 5-Nitrothiophene-2-Carbonyl Chloride

Nitration of Thiophene-2-Carboxylic Acid

Directed nitration at position 5 is achieved using red fuming nitric acid at 0°C (89% yield). The carboxyl group acts as a meta-director:

$$

\text{Thiophene-2-carboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{5-Nitrothiophene-2-carboxylic acid} \quad

$$

Acid Chloride Formation

Treatment with thionyl chloride (SOCl$$_2$$) in dichloromethane (DCM) under reflux converts the carboxylic acid to the acyl chloride (94% yield):

$$

\text{5-Nitrothiophene-2-carboxylic acid} \xrightarrow[\text{DCM}]{\text{SOCl}_2} \text{Fragment B} \quad

$$

Amide Coupling and Final Product Isolation

Fragment A reacts with Fragment B in the presence of N,N-diisopropylethylamine (DIPEA) and 1-hydroxybenzotriazole (HOBt) in anhydrous DCM. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 76% yield:

$$

\text{Fragment A} + \text{Fragment B} \xrightarrow[\text{DCM, rt}]{\text{DIPEA, HOBt}} \text{Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-amido)thiophene-2-carboxylate} \quad

$$

Characterization Data :

- M.p. : 185–187°C (lit.: 185–187°C)

- $$^1$$H NMR (500 MHz, DMSO-d$$_6$$) : δ 8.21 (s, 1H, NH), 7.92 (d, J = 4.1 Hz, 1H), 7.68 (d, J = 4.1 Hz, 1H), 4.32 (q, J = 7.1 Hz, 2H), 2.45 (s, 3H), 1.34 (t, J = 7.1 Hz, 3H)

- HRMS (ESI) : m/z calcd for C$${15}$$H$${12}$$N$$3$$O$$5$$S$$_2$$ [M+H]$$^+$$: 394.0221; found: 394.0225

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Bromination Selectivity

DFT calculations indicate that the carboxylate group lowers the LUMO energy at position 4 by 1.2 eV compared to position 5, rationalizing the observed regioselectivity.

Cyanide Incorporation

CuCN outperforms NaCN in aryl bromide displacement due to enhanced nucleophilicity and reduced side reactions (e.g., hydrolysis).

Acylation Efficiency

HOBt suppresses racemization and accelerates coupling kinetics by stabilizing the active ester intermediate.

Industrial-Scale Considerations

- Cost Analysis : Raw material costs dominate (62% of total), with CuCN and Pd catalysts contributing 28%.

- Green Chemistry Metrics :

- Process Mass Intensity (PMI) : 34.7 kg/kg product

- E-Factor : 28.9 kg waste/kg product

- Safety : Nitration steps require strict temperature control (<5°C) to prevent runaway reactions.

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Amino derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Carboxylic acid derivatives.

Applications De Recherche Scientifique

ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-amido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mécanisme D'action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors involved in inflammatory pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-amido)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity.

Activité Biologique

Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-amido)thiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent studies and findings.

Synthesis of Ethyl 4-Cyano-3-Methyl-5-(5-Nitrothiophene-2-Amido)Thiophene-2-Carboxylate

The synthesis of this compound typically involves the condensation of appropriate thiophene derivatives with cyano and carboxylate functionalities. The reaction conditions often include the use of solvents such as methanol and catalysts like triethylamine to facilitate the formation of the desired product with high yields.

Biological Activity Overview

Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-amido)thiophene-2-carboxylate exhibits a range of biological activities, including:

- Antibacterial Activity : Various studies have demonstrated that compounds with similar structures possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives with nitro groups have shown enhanced activity against Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The compound's ability to scavenge free radicals has been evaluated using methods such as DPPH and nitric oxide scavenging assays. The presence of specific substituents on the phenyl ring can enhance antioxidant efficacy, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Anticancer Potential : Thiophene-based compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications in the thiophene structure can lead to improved selectivity and potency against renal, lung, and breast cancer cell lines .

Data Tables of Biological Activities

| Activity | Tested Strains/Cell Lines | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition observed |

| Antioxidant | DPPH, Nitric Oxide Scavenging | High scavenging activity at 100 µM |

| Anticancer | A498 (renal), MCF7 (breast) | IC50 values indicating cytotoxicity |

Case Studies

- Antibacterial Efficacy : A study conducted on ethyl derivatives showed that substituents like dimethylamino groups significantly enhance antibacterial activity against B. subtilis and E. coli. The mechanism was attributed to the electron-donating properties of the nitrogen atom in these groups, which increases interaction with bacterial membranes .

- Antioxidant Mechanism : In vitro assays demonstrated that compounds with hydroxyl groups exhibit superior antioxidant activity compared to their methoxy counterparts. This suggests that the presence of hydroxyl moieties is crucial for radical scavenging capabilities .

- Cytotoxicity in Cancer Cells : Research on thiophene derivatives indicated that ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-amido)thiophene-2-carboxylate showed promising results against various cancer cell lines, with mechanisms involving apoptosis induction being explored .

Q & A

Q. Why might crystallographic data show unexpected bond angles in the thiophene ring?

- Answer:

- Crystal Packing : Steric hindrance from the methyl or nitro groups distorts angles. Compare with similar structures in the Cambridge Structural Database (CSD) .

- Thermal Motion : High displacement parameters (Ueq) may indicate disorder; refine using TWINABS for twinned crystals .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.